5-Ethyl-6-methyl-2-thiouracil
Overview
Description
5-Ethyl-6-methyl-2-thiouracil is a derivative of thiouracil, a sulfur-containing heterocyclic compound. It belongs to the class of organosulfur compounds and is characterized by the presence of an ethyl group at the 5th position and a methyl group at the 6th position of the uracil ring. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 5-Ethyl-6-methyl-2-thiouracil is the thyroid gland, specifically the thyroglobulin in the thyroid gland . This compound is an organosulfur compound that is used as an antithyroid preparation .
Mode of Action
This compound acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . It inhibits thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin , an important step in the synthesis of thyroxine and triiodothyronine .
Biochemical Pathways
The affected pathway is the synthesis of thyroid hormones. By inhibiting the iodination of tyrosine residues in thyroglobulin, this compound disrupts the formation of thyroxine and triiodothyronine . This results in a decrease in the levels of these hormones, which can have various downstream effects depending on the physiological context.
Pharmacokinetics
The clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .
Action Environment
It is known that factors such as diet can influence the effectiveness of antithyroid drugs .
Biochemical Analysis
Biochemical Properties
5-Ethyl-6-methyl-2-thiouracil plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, this compound decreases the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This interaction is essential for its antithyroid effects, making it a valuable compound in the treatment of hyperthyroidism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In thyroid cells, this compound inhibits the synthesis of thyroid hormones, leading to a decrease in metabolic rate and a reduction in the symptoms of hyperthyroidism . Additionally, it may affect other cell types by modulating the activity of enzymes involved in oxidative stress responses and cellular detoxification.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to thyroid peroxidase, inhibiting its activity and preventing the iodination of tyrosine residues in thyroglobulin . This inhibition disrupts the synthesis of thyroxine (T4) and triiodothyronine (T3), the primary thyroid hormones. Furthermore, this compound may also influence gene expression by modulating the activity of transcription factors involved in thyroid hormone synthesis and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its breakdown, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its inhibitory effects on thyroid hormone synthesis, with no significant loss of activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits thyroid hormone synthesis without causing significant adverse effects . At higher doses, it may lead to toxicity, manifesting as liver damage, hematological abnormalities, and gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing toxicity. Careful dosage optimization is crucial to maximize the benefits of this compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and deiodinases, which are essential for the conversion of thyroxine (T4) to triiodothyronine (T3) . The compound’s inhibitory effects on these enzymes disrupt the normal metabolic flux, leading to altered levels of thyroid hormones. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in oxidative stress responses and cellular detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is actively concentrated in the thyroid gland, where it exerts its inhibitory effects on thyroid hormone synthesis . The compound’s localization and accumulation in the thyroid gland are crucial for its therapeutic efficacy. Additionally, this compound may interact with other transporters and binding proteins involved in its distribution to different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is primarily within the thyroid gland, where it targets thyroid peroxidase and other enzymes involved in thyroid hormone synthesis . The compound’s activity and function are influenced by its localization within specific cellular compartments and organelles. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its inhibitory effects on thyroid hormone synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-thiouracil typically involves the condensation of thiourea with ethyl 2-alkylacetoacetate under reflux conditions in methanol, in the presence of sodium methoxide . The reaction is carried out for 12-18 hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Cyclization: It can undergo cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Cyclization: Cyclization reactions often require the presence of electrophiles like haloketones or α-halocarboxylic acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiouracil derivatives.
Cyclization: Fused heterocyclic compounds, such as thiazolopyrimidines.
Scientific Research Applications
5-Ethyl-6-methyl-2-thiouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its antithyroid properties and potential use in treating hyperthyroidism.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thiouracil: Similar in structure but lacks the ethyl group at the 5th position.
5-Propyl-6-methyl-2-thiouracil: Similar but has a propyl group instead of an ethyl group at the 5th position.
2-Thiouracil: Lacks both the ethyl and methyl groups.
Uniqueness
5-Ethyl-6-methyl-2-thiouracil is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with enzymes and other molecular targets, potentially enhancing its efficacy in certain applications .
Properties
IUPAC Name |
5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJMJGRRXHYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192331 | |
Record name | 5-Ethyl-6-methyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39083-15-3 | |
Record name | Uracil, 5-ethyl-6-methyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-6-methyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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